Antihistamine-1

描述

抗组胺药-1 类化合物是一类药物,可以对抗组胺的作用,组胺是一种参与过敏反应的化学物质。 这些化合物主要用于治疗过敏症状,如瘙痒、流鼻涕和打喷嚏,方法是阻断体内的组胺受体 。 它们还用于治疗失眠、晕动症和眩晕等疾病 .

准备方法

化学反应分析

反应类型: 抗组胺药-1 化合物会经历各种化学反应,包括:

氧化: 将伯醇转化为醛或羧酸。

还原: 将硝基还原为胺。

取代: 卤化或烷基化芳环.

常用试剂和条件:

氧化: 酸性或碱性条件下的过氧化氢或高锰酸钾。

还原: 使用钯催化剂的氢气或硼氢化钠。

取代: 卤化剂如溴或烷基化剂如碘甲烷.

科学研究应用

抗组胺药-1 化合物在科学研究中具有广泛的应用:

作用机制

相似化合物的比较

抗组胺药-1 化合物可以根据其化学结构、药理特性和治疗用途与其他抗组胺药进行比较:

第一代抗组胺药: 这些包括苯海拉明和氯苯那敏,由于它们能够穿过血脑屏障,因此以其镇静作用而闻名.

第二代抗组胺药: 这些包括西替利嗪、氯雷他定和非索非那定,其镇静作用最小,更适合长期使用.

独特特征: 像比拉司汀和地氯雷他定这样的抗组胺药-1 化合物以其对 H1 受体的高选择性、更长的作用持续时间以及与第一代抗组胺药相比更低的副作用风险而闻名.

通过了解抗组胺药-1 化合物的合成、反应、应用和机制,研究人员和医疗保健专业人员可以更好地利用这些药物来改善患者预后并推动科学知识的进步。

生物活性

Antihistamines, particularly those targeting the histamine H1 receptor (H1R), play a crucial role in managing allergic reactions and inflammatory responses. Antihistamine-1 , a representative compound in this class, has been extensively studied for its biological activity, mechanisms of action, and therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's biological activity.

This compound acts as an antagonist at the H1 receptor, which is pivotal in mediating the effects of histamine, a key player in allergic responses. When histamine binds to H1R, it increases vascular permeability and causes symptoms such as swelling and redness. This compound blocks this interaction, thereby alleviating allergy symptoms such as itching, sneezing, and nasal congestion .

Receptor Interaction

Recent studies utilizing cryo-electron microscopy have revealed that antihistamines like this compound interact with H1R by inserting a phenyl group into a deep hydrophobic cavity within the receptor. This binding not only inhibits the receptor's activation but also stabilizes it in an inactive conformation, effectively preventing downstream signaling associated with allergic responses .

Pharmacological Profile

The pharmacokinetics of this compound show significant differences between first-generation and second-generation antihistamines. First-generation antihistamines can cross the blood-brain barrier, often leading to sedation as a side effect. In contrast, second-generation antihistamines like this compound are designed to minimize central nervous system penetration, resulting in fewer sedative effects while maintaining longer action durations (12 to 24 hours) compared to first-generation counterparts (4 to 6 hours) .

Case Studies and Clinical Trials

A multicenter clinical trial assessed the efficacy of switching to bilastine (another H1-antihistamine) in patients with chronic spontaneous urticaria (CSU) who were resistant to standard doses of antihistamines. The results indicated that bilastine demonstrated non-inferiority compared to doubling the standard dose of other H1-antihistamines, suggesting that switching treatments can be an effective strategy for managing refractory cases .

In another study focusing on combination therapies involving H1-antihistamines for urticaria treatment, findings indicated that combination therapies often yielded superior efficacy compared to monotherapy. This highlights the potential for enhancing therapeutic outcomes through strategic combinations involving this compound .

Safety Profile

The safety profile of this compound is generally favorable. Adverse drug reactions (ADRs) associated with its use include mild symptoms such as drowsiness and dry mouth. However, studies have shown that combination therapies can lead to reduced ADR rates compared to monotherapy . Monitoring for ADRs remains critical during treatment.

Data Summary

属性

IUPAC Name |

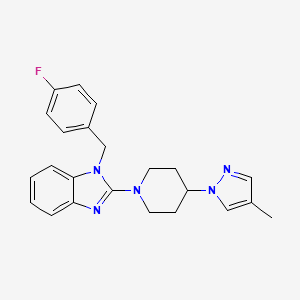

1-[(4-fluorophenyl)methyl]-2-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5/c1-17-14-25-29(15-17)20-10-12-27(13-11-20)23-26-21-4-2-3-5-22(21)28(23)16-18-6-8-19(24)9-7-18/h2-9,14-15,20H,10-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQQBKYVKLZEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。